![molecular formula C13H15N5O2 B2985420 4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 879472-90-9](/img/structure/B2985420.png)
4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a widely consumed psychoactive substance that is found in coffee, tea, and other beverages. Caffeine is a natural stimulant that affects the central nervous system, increasing alertness and reducing fatigue. In
Applications De Recherche Scientifique
Synthesis and Reactivity
- Precursors to Purine Analogs : The synthesis of disubstituted 1-benzylimidazoles, as precursors to purine analogs, illustrates the utility of such compounds in generating diverse purine structures. These serve as building blocks in pharmaceuticals and agrochemicals (Alves, Proença, & Booth, 1994).
- Reactive Imidazole Intermediates : Utilization in the synthesis of functional cyclic carbonates, showcasing the role of imidazole intermediates in creating polymers with potential biomedical applications due to their low cytotoxicity (Olsson et al., 2014).
Biomedical Applications
- Hepatoprotective Activity : Novel syntheses leading to compounds with evaluated hepatoprotective activity, highlighting the potential of imidazole-derived compounds in therapeutic contexts (Ram et al., 2002).
- Immunosuppressive and Anti-inflammatory Agents : The development of imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as potential immunosuppressive and anti-inflammatory agents further underscores the pharmacological importance of these structures (Krenitsky et al., 1986).
Advanced Materials and Chemical Processes
- Glycolurils and Analogues : Emphasizing the role in the development of explosives, gelators, and as components in supramolecular chemistry. The review covers methods for synthesizing glycolurils, showcasing their versatility in science and technology (Kravchenko, Baranov, & Gazieva, 2018).
Propriétés
IUPAC Name |
4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-5-6-17-7(2)8(3)18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h5H,1,6H2,2-4H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSOUHQWDUAURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)
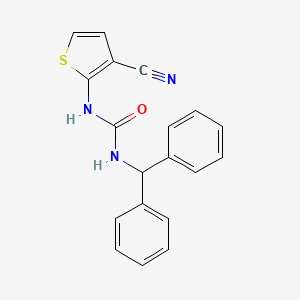
![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)
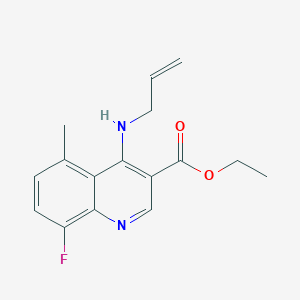
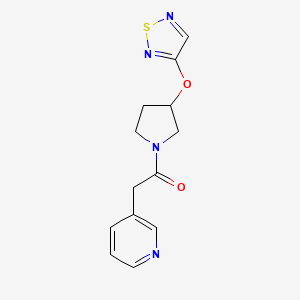
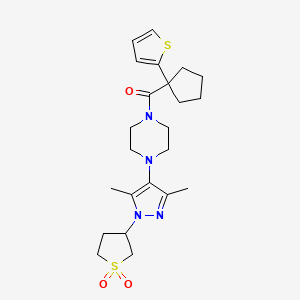
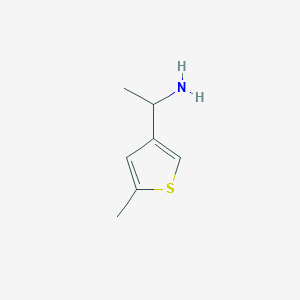
![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)
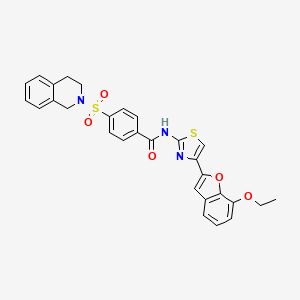
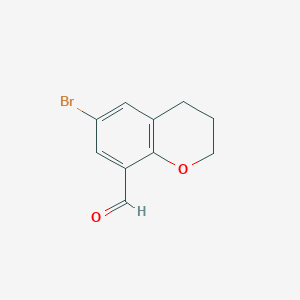
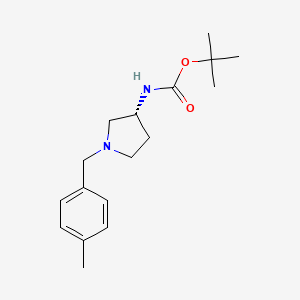
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2985357.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)